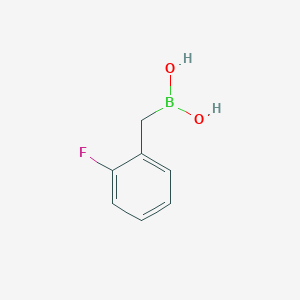

(2-Fluorobenzyl)boronic acid

Description

Significance of Boronic Acids in Modern Organic Synthesis

Boronic acids, characterized by the R-B(OH)₂ functional group, are organic compounds that serve as key intermediates in a wide array of chemical reactions. wikipedia.org Their importance stems from their ability to participate in powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling reaction. boronmolecular.comyoutube.com This palladium-catalyzed reaction has revolutionized the synthesis of biaryls, a common structural motif in pharmaceuticals, agrochemicals, and advanced materials. pharmiweb.comnih.gov

Beyond cross-coupling, boronic acids are utilized in various other transformations, including Chan-Lam coupling for C-N and C-O bond formation, and as catalysts in their own right. pharmiweb.comnih.gov Their ability to form reversible covalent complexes with diols, such as sugars, has also led to their use in chemical sensing and drug delivery systems. boronmolecular.comwikipedia.org The low toxicity of boronic acids and their byproducts further adds to their appeal as "green" reagents in chemical synthesis. boronmolecular.com

The significance of boronic acids extends into medicinal chemistry, where they have emerged as important pharmacophores. rsc.orgnih.gov The drug Bortezomib, a boronic acid-containing proteasome inhibitor used in cancer therapy, is a landmark example that has spurred further investigation into the therapeutic potential of this class of compounds. wikipedia.orgrsc.org

Unique Aspects of Fluorine Substitution in Arylboronic Acid Systems

The incorporation of fluorine into organic molecules, a field known as organofluorine chemistry, imparts unique and often beneficial properties. numberanalytics.com When a fluorine atom is introduced into an arylboronic acid, it significantly influences the compound's electronic and physicochemical characteristics. researchgate.net

Key properties imparted by fluorine substitution include:

Increased Acidity: Fluorine is the most electronegative element, and its strong electron-withdrawing nature increases the Lewis acidity of the boronic acid. nih.gov This enhanced acidity can facilitate reactions and improve the binding affinity of the boronic acid to target molecules. nih.gov

Modulated Lipophilicity: The introduction of fluorine can increase the lipophilicity of a molecule, which can improve its absorption and bioavailability in biological systems. alfa-chemistry.com

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation. alfa-chemistry.comacs.org This can prolong the therapeutic effect of a drug molecule.

Altered Conformation and Binding: The small size of the fluorine atom allows it to act as a hydrogen isostere, but its electronic effects can alter intermolecular interactions and binding to biological targets. numberanalytics.com

These unique properties have made fluorinated arylboronic acids highly valuable in drug discovery and materials science. alfa-chemistry.comtaylorandfrancis.com

Overview of Research Areas Pertaining to (2-Fluorobenzyl)boronic Acid and Related Fluorinated Benzylboronic Structures

Research involving this compound and its fluorinated benzylboronic acid relatives is primarily concentrated on their application in palladium-catalyzed cross-coupling reactions. The presence of the fluorine atom on the benzyl (B1604629) ring influences the reactivity of the boronic acid in Suzuki-Miyaura couplings.

Studies have explored the cross-coupling of various aryl halides with benzylboronic acids, including fluorinated derivatives, to synthesize diarylmethanes, which are important structural motifs in many biologically active compounds. nih.gov The electronic nature of the substituents on both the aryl halide and the benzylboronic acid can impact the efficiency of these coupling reactions. For instance, electron-rich boronic acids can exhibit different reactivity profiles compared to their electron-deficient counterparts. acs.org

Furthermore, the development of new synthetic methods for the preparation of fluorinated arylboronic acids and their derivatives is an active area of research. rsc.orgacs.orgresearchgate.net This includes direct fluorination techniques and the synthesis of fluorinated building blocks for subsequent incorporation into more complex molecules. harvard.eduorganic-chemistry.org The synthesis of radiolabeled fluorinated boronic acids for use in positron emission tomography (PET) imaging is another significant research direction. acs.orgnih.gov

Properties

IUPAC Name |

(2-fluorophenyl)methylboronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BFO2/c9-7-4-2-1-3-6(7)5-8(10)11/h1-4,10-11H,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVTKRSQKTVQFNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(CC1=CC=CC=C1F)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.95 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Fluorobenzyl Boronic Acid and Derivatives

Direct Synthesis Strategies

Direct synthesis of (2-Fluorobenzyl)boronic acid can be achieved through several routes, primarily involving the formation of a carbon-boron bond at the benzylic position.

Lithiation-Borate Trapping Routes

A common method for the synthesis of aryl and benzylboronic acids is through a lithiation reaction followed by trapping with a trialkyl borate (B1201080). google.com This process typically involves the deprotonation of a suitable precursor with a strong lithium base, such as n-butyllithium, at low temperatures to form an organolithium intermediate. This intermediate is then reacted with a trialkyl borate, like trimethyl borate, to form a boronate ester, which is subsequently hydrolyzed to yield the desired boronic acid. google.com For instance, the synthesis of 5-bromo-2-fluorobenzeneboronic acid is achieved by lithiating 1-bromo-4-fluorobenzene (B142099) and then reacting the resulting (5-bromo-2-fluorophenyl)lithium with a tri(C1-C6alkyl) borate. google.com

Transition Metal-Catalyzed Borylation Approaches

Transition metal-catalyzed reactions provide a powerful and versatile alternative for the synthesis of boronic acids and their esters. rsc.orgbeilstein-journals.org These methods often exhibit high functional group tolerance and can be used for the direct C-H borylation of suitable substrates. researchgate.netresearchgate.net Palladium-catalyzed Miyaura-Ishiyama borylation, which involves the reaction of aryl halides with boron reagents, is an efficient method for synthesizing arylboronates. researchgate.net Iron-catalyzed benzylic C-H borylation has also been shown to be effective for producing benzylic boronic esters under mild conditions. organic-chemistry.org These catalytic systems often employ a metal catalyst, a ligand, and a boron source, such as bis(pinacolato)diboron (B136004) (B2pin2). organic-chemistry.orgnih.gov

Synthesis of Boronate Esters and Other Protected Forms

Boronic acids are often converted to more stable and handleable forms, such as boronate esters and organotrifluoroborates, for purification, storage, and subsequent reactions. orgsyn.org

Pinacol (B44631) and Neopentyl Glycol Esters

Pinacol esters are widely used protected forms of boronic acids due to their stability and ease of handling. boronmolecular.comnih.gov They are typically synthesized by the reaction of the boronic acid with pinacol. The resulting 2-(2-fluorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (B1393668) is a liquid at room temperature. sigmaaldrich.com Similarly, neopentyl glycol can be used to form stable cyclic boronate esters. wikipedia.orgsigmaaldrich.com These esters, such as 2-(2-(bromomethyl)-4-fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane, are valuable intermediates in organic synthesis. synblock.com

Table 1: Properties of this compound Pinacol Ester

| Property | Value | Reference |

| IUPAC Name | 2-(2-fluorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | sigmaaldrich.com |

| CAS Number | 517920-60-4 | sigmaaldrich.com |

| Molecular Weight | 236.09 | sigmaaldrich.com |

| Physical Form | Liquid | sigmaaldrich.com |

| Boiling Point | 271°C at 760 mmHg | sigmaaldrich.com |

Conversion to Organotrifluoroborates

Potassium organotrifluoroborates are another stable and crystalline form of boronic acids. orgsyn.org They are generally prepared by the reaction of a boronic acid or a boronate ester with potassium hydrogen fluoride (B91410) (KHF2). nih.govpsu.edu This conversion offers advantages in terms of stability and ease of handling, and the trifluoroborate salts can be readily used in various cross-coupling reactions. nih.govorganic-chemistry.org The synthesis of potassium alkyltrifluoroborates can be achieved through methods like hydroboration of alkenes followed by treatment with KHF2. nih.govorganic-chemistry.org

Functionalization and Derivatization Strategies

The this compound moiety can be further functionalized or derivatized to create a diverse range of compounds for various applications in medicinal chemistry and materials science. mdpi.commdpi.com The presence of the fluorine atom can influence the electronic properties and biological activity of the resulting molecules. nih.gov

One common derivatization is the Suzuki-Miyaura cross-coupling reaction, where the boronic acid or its ester acts as a nucleophilic partner to form new carbon-carbon bonds with various electrophiles. mdpi.com This reaction is a cornerstone of modern organic synthesis.

Additionally, the boronic acid group itself can undergo various transformations. For example, oxidation of the carbon-boron bond can lead to the corresponding alcohol. nih.gov The boronic acid can also be converted to other boron-containing functional groups, expanding its synthetic utility.

Table 2: Examples of Derivatized this compound Esters

| Compound Name | CAS Number | Molecular Formula |

| (4-Chloro-2-fluorobenzyl)boronic Acid Pinacol Ester | 2243809-06-3 | C13H17BClFO2 |

| 2-Fluoro-6-(methoxymethoxy)phenylboronic acid pinacol ester | 1599432-40-2 | C14H20BFO4 |

| (4-Fluoro-2-methylbenzyl)boronic Acid Pinacol Ester | N/A | C14H20BFO2 |

Chemical Transformations of the Benzyl (B1604629) Moiety

The benzyl moiety of this compound offers several avenues for chemical modification, primarily at the benzylic C-H bonds and the aromatic ring. These transformations allow for the introduction of new functional groups, which can significantly alter the steric and electronic properties of the molecule.

One of the key reaction types for modifying the benzyl group is benzylic C-H functionalization. For instance, benzylic C-H bonds can undergo oxidation to introduce carbonyl groups. wikipedia.org While specific examples for this compound are not prevalent in the literature, general methods for the oxidation of benzylic methylene (B1212753) groups to carbonyls, such as using chromium trioxide complexes or 2-iodoxybenzoic acid in DMSO, are well-established. wikipedia.org Another important transformation is the halogenation of the benzylic position. The Wohl-Ziegler reaction, for example, allows for the bromination of a benzylic C-H bond, which can then serve as a handle for further nucleophilic substitution reactions. wikipedia.org

Furthermore, the aromatic ring of the benzyl moiety can be subjected to electrophilic aromatic substitution reactions, although the presence of the fluorine atom and the boronic acid group will influence the regioselectivity of such transformations. The fluorine atom is an ortho-, para-director, while the boronic acid group is a meta-director. Their combined influence would need to be considered in any attempted substitution.

Recent advancements in C-H activation and borylation reactions have provided new tools for the functionalization of benzylic positions. Iron-catalyzed benzylic C-H borylation has been shown to be effective for a range of substrates, offering a direct route to introduce an additional boron-containing functional group. organic-chemistry.org Although this method is typically used to create benzylic boronic esters, the principles could be adapted for the further functionalization of the benzyl moiety in this compound derivatives.

A summary of potential transformations of the benzyl moiety is presented in the table below.

| Transformation | Reagents and Conditions | Potential Product |

| Benzylic Oxidation | CrO₃-dmpyz or IBX/DMSO | (2-Fluorobenzoyl)boronic acid |

| Benzylic Bromination | N-Bromosuccinimide, light/radical initiator | (1-Bromo-2-fluorobenzyl)boronic acid |

| Benzylic C-H Borylation | Iron catalyst, amide directing group | (2-Fluoro-x-(boryl)benzyl)boronic acid derivative |

Modifications of the Boronic Acid Functionality

The boronic acid group, -B(OH)₂, is a versatile functional group that can undergo a wide range of chemical transformations. These modifications are crucial for preparing derivatives with altered stability, solubility, and reactivity, as well as for engaging in various coupling reactions. nih.govwikipedia.org

One of the most common modifications of the boronic acid functionality is its conversion to a boronate ester. organic-chemistry.org This is often achieved by reacting the boronic acid with a diol, such as pinacol, to form a cyclic boronate ester. rsc.orgnih.govasturias.es These esters are generally more stable, less polar, and easier to handle and purify than the corresponding boronic acids. The formation of boronate esters is a reversible process, and the boronic acid can be regenerated by hydrolysis.

The boronic acid group is a cornerstone of the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. nih.govmdpi.com In this reaction, the this compound or its ester derivative would react with an organohalide in the presence of a palladium catalyst and a base to form a new C-C bond at the benzylic position. This allows for the coupling of the 2-fluorobenzyl moiety to a wide variety of aryl, heteroaryl, vinyl, or alkyl groups.

Another important reaction is the Chan-Lam coupling, which enables the formation of carbon-heteroatom bonds. wikipedia.org In this copper-catalyzed reaction, a boronic acid reacts with an N-H or O-H containing compound to form a new carbon-nitrogen or carbon-oxygen bond, respectively. wikipedia.org This would allow for the synthesis of N-(2-fluorobenzyl)amines and O-(2-fluorobenzyl)ethers from this compound.

The boronic acid functionality can also be involved in homologation reactions. For instance, reaction with diazo compounds can lead to the insertion of a carbon atom between the boron and the benzyl group, forming a homologated boronic acid derivative. rsc.orgnih.govasturias.es

The table below summarizes key modifications of the boronic acid functionality.

| Reaction Type | Reagents and Conditions | Product Type |

| Esterification | Pinacol, solvent | This compound pinacol ester |

| Suzuki-Miyaura Coupling | Organohalide, Pd catalyst, base | Substituted 2-fluorobenzyl derivative |

| Chan-Lam Coupling | Amine or alcohol, Cu catalyst, oxidant | N- or O-(2-fluorobenzyl) derivative |

| Homologation | Diazo compound | Homologated this compound derivative |

Reactivity Profiles and Mechanistic Investigations

Cross-Coupling Reactions

Cross-coupling reactions are a cornerstone of modern synthetic chemistry, enabling the construction of complex molecular architectures from simpler precursors. (2-Fluorobenzyl)boronic acid is a valuable coupling partner in these transformations, primarily due to the stability and reactivity of the boronic acid moiety.

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds, involving the reaction of an organoboron compound with an organic halide or triflate, catalyzed by a palladium complex. researchgate.net this compound is frequently employed in these reactions to introduce the 2-fluorobenzyl motif into a variety of organic molecules. The general scheme for the Suzuki-Miyaura coupling is depicted below:

R-X + (2-Fluorobenzyl)B(OH)₂ --(Pd catalyst, Base)--> R-(2-Fluorobenzyl) + XB(OH)₂

Where R-X is an organic halide or triflate.

The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability and stability of the boronic acid reagents. researchgate.net

The catalytic cycle of the Suzuki-Miyaura coupling is generally understood to proceed through three key elementary steps: libretexts.orgnih.gov

Oxidative Addition: The cycle begins with the oxidative addition of the organic halide (R-X) to a low-valent palladium(0) species, forming a palladium(II) intermediate. libretexts.org This step is often the rate-determining step in the catalytic cycle. libretexts.org The reactivity of the halide follows the order I > OTf > Br > Cl. libretexts.org

Transmetalation: This is a crucial step where the organic group from the boronic acid is transferred to the palladium(II) complex. The presence of a base is essential for this step. The base activates the boronic acid by converting it into a more nucleophilic borate (B1201080) species (e.g., [R-B(OH)₃]⁻), which then readily undergoes transmetalation with the palladium(II) halide complex. researchgate.netdeepdyve.com This step results in the formation of a diorganopalladium(II) intermediate.

Reductive Elimination: In the final step, the diorganopalladium(II) intermediate undergoes reductive elimination to form the desired cross-coupled product (R-R') and regenerate the catalytically active palladium(0) species, which can then re-enter the catalytic cycle. youtube.com

The choice of the palladium catalyst and the supporting ligands profoundly influences the efficiency and scope of the Suzuki-Miyaura coupling. While early iterations of the reaction utilized triarylphosphines, the development of more sophisticated ligands has significantly expanded the reaction's utility. nih.gov

Bulky and electron-rich phosphine (B1218219) ligands, such as dialkylbiaryl phosphines (e.g., SPhos, XPhos), have demonstrated exceptional activity, enabling reactions with challenging substrates, including sterically hindered aryl chlorides, at low catalyst loadings and even at room temperature. nih.govnih.govresearchgate.net These ligands promote the formation of the active catalytic species and facilitate both the oxidative addition and reductive elimination steps. mit.edunih.gov The development of pre-catalysts that rapidly generate the active Pd(0) species under mild conditions has been particularly beneficial for coupling unstable boronic acids that are prone to decomposition. mit.edunih.govmit.edu

The table below summarizes the effect of different ligands on the Suzuki-Miyaura coupling.

| Ligand | Catalyst System | Substrate Scope | Key Advantages |

| Triphenylphosphine | Pd(PPh₃)₄ | Traditional, less active for challenging substrates | Commercially available, well-established |

| SPhos | Pd(OAc)₂/SPhos | Aryl/heteroaryl chlorides, bromides, triflates | High activity, low catalyst loading, room temperature reactions for aryl chlorides nih.govresearchgate.net |

| XPhos | Pd₂(dba)₃/XPhos | Aryl chlorides, hindered substrates | Broad applicability, high yields for challenging couplings nih.gov |

| DavePhos | Pd(OAc)₂/DavePhos | Aryl chlorides and bromides | Active catalyst for a range of substrates nih.gov |

The base plays a multifaceted and critical role in the Suzuki-Miyaura coupling. Its primary function is to activate the boronic acid by forming a more nucleophilic borate anion, which facilitates the transmetalation step. researchgate.netdeepdyve.com Common bases used include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., Ba(OH)₂). researchgate.netyoutube.com The choice of base can influence the reaction's selectivity, especially in competitive reactions between different boronic acids. researchgate.netdeepdyve.com The strength and concentration of the base can affect the equilibrium between the boronic acid and the borate, thereby impacting the reaction rate. researchgate.netdeepdyve.com

The solvent system also significantly impacts the reaction's efficacy. Biphasic systems, often consisting of an organic solvent (e.g., toluene, dioxane, or dimethylformamide) and water, are commonly employed. researchgate.netyoutube.com Water can play a beneficial role, particularly when using boronic acid pinacol (B44631) esters, by facilitating the formation of the active boronic acid. claremont.edu The choice of solvent can influence the solubility of the reactants and the catalyst, thereby affecting the reaction kinetics. researchgate.net Studies have shown that even water itself can be used as a solvent, promoting green chemistry principles. researchgate.net

While the Suzuki-Miyaura coupling with sp²-hybridized carbons, such as in this compound, generally proceeds with retention of geometry, stereochemistry becomes a critical consideration when coupling chiral, enantioenriched secondary boronic esters. In such cases, the reaction can proceed through stereodivergent pathways, leading to either retention or inversion of configuration at the carbon center. researchgate.net

Recent research has focused on developing ligand-based strategies to control the stereochemical outcome. For instance, the use of ligands that provide axial shielding around the palladium(II) center has been shown to enable perfectly stereoretentive cross-coupling of unactivated C(sp³)-boronic acids. researchgate.netnih.gov This control is achieved by sterically disfavoring the transition state that leads to inversion of configuration. nih.gov For benzylic systems, the stereochemical outcome can be influenced by the reaction conditions and the nature of the catalyst, with some systems favoring inversion of stereochemistry. youtube.com

Nickel-Catalyzed Cross-Coupling with Aromatic C-F Bond Activation

While palladium catalysis is dominant, nickel-based systems have emerged as powerful alternatives, particularly for the activation of traditionally unreactive bonds, such as the aromatic carbon-fluorine (C-F) bond. The C-F bond is the strongest single bond to carbon, making its activation a significant challenge.

Recent studies have demonstrated the feasibility of nickel-catalyzed cross-coupling of arylboronic acids with 2-fluorobenzofurans, proceeding via C-F bond activation. beilstein-journals.orgbeilstein-archives.orgresearchgate.net In this process, a zero-valent nickel species is proposed to react with the 2-fluorobenzofuran to form a nickelacyclopropane intermediate. Subsequent β-fluorine elimination from this intermediate facilitates the activation of the C-F bond, leading to the formation of the cross-coupled product. beilstein-journals.orgbeilstein-archives.org This methodology allows for the synthesis of 2-arylbenzofurans under mild conditions and has been shown to be applicable to other heterocyclic systems like benzothiophenes. beilstein-archives.org This approach offers a valuable tool for late-stage functionalization and the construction of complex molecules. beilstein-journals.org

A related nickel-catalyzed transformation involves the borylation of fluoroarenes using bis(pinacolato)diboron (B136004) (B₂pin₂), which converts C-F bonds into C-B bonds, providing access to valuable arylboronic acid pinacol esters. acs.org

Other Transition Metal-Mediated Coupling Reactions (e.g., Rhodium-catalyzed additions)

While palladium-catalyzed cross-coupling reactions are common for boronic acids, other transition metals, particularly rhodium, offer alternative reactivity pathways. Rhodium(I)-catalyzed additions of organoboronic acids to unsaturated systems like aldehydes, enones, and dienes are powerful methods for carbon-carbon bond formation. nih.govnih.govacs.org The general mechanism for reactions with aldehydes involves the transmetalation of the organoboronic acid to a Rh(I)-hydroxo complex, a key step in the catalytic cycle. nih.govrsc.org These reactions are often performed in aqueous media, which can be crucial for success where organic solvents fail. organic-chemistry.org

For instance, rhodium catalysts can mediate the 1,4-addition (conjugate addition) of aryl- and alkenylboronic acids to enones with high enantioselectivity, especially when using chiral phosphine ligands like (S)-BINAP. acs.org Similarly, rhodium complexes catalyze the addition of arylboronic acids to aldehydes to produce secondary alcohols. nih.gov While specific studies on this compound in these rhodium-catalyzed additions are not prevalent, the reactivity of arylboronic acids provides a strong model. The reaction of arylboronic acids with monofluorodienes, for example, can proceed through a Rh(I)-catalyzed 1,6-addition followed by a defluorinative coupling sequence. nih.govacs.org It is plausible that this compound could participate in similar transformations, though its reactivity would be modulated by the electronic and steric nature of the 2-fluorobenzyl group. It is worth noting that some coupling reactions involving fluorinated benzyl (B1604629) electrophiles and alkenylboronic acids have been developed to proceed even without a transition metal catalyst, relying instead on assistance from alkali metal salts. nsf.gov

Non-Coupling Transformations

The Lewis acidity of boronic acids is a critical parameter influencing their interactions and reactivity. researchgate.net The introduction of fluorine substituents into the aromatic ring significantly impacts the acidity of the boronic acid group. mdpi.comnih.gov This effect is highly dependent on the substituent's position. mdpi.com For ortho-substituted fluorophenylboronic acids, such as the closely related 2-fluorophenylboronic acid, there is a notable increase in acidity. mdpi.comnih.gov This enhancement is attributed to the formation of an intramolecular hydrogen bond between the hydroxyl proton of the boronic acid and the adjacent fluorine atom (B–O–H···F). mdpi.comnih.gov This interaction stabilizes the molecule and increases its propensity to act as a Lewis acid.

In contrast, a fluorine substituent at the para position has a less pronounced effect on acidity due to the counteracting influences of the electron-withdrawing inductive effect and the electron-donating resonance effect. mdpi.com The acidity of various fluorinated phenylboronic acids has been studied, revealing a range of pKa values that underscore these positional effects. nih.gov For example, monofluorophenylboronic acids that also contain a formyl group at the ortho position show a significant increase in acidity, primarily due to the strong resonance effect of the formyl group which decreases electron density at the boron center. mdpi.comresearchgate.net

| Compound | pKa Value | Reference |

|---|---|---|

| Phenylboronic acid | 8.86 | researchgate.net |

| 4-Fluorophenylboronic acid | 8.77 | nih.gov |

| 2,3,4,6-Tetrafluorophenylboronic acid | 6.17 | nih.gov |

| Benzoxaborole | 7.39 | nih.gov |

Beyond coupling reactions, benzylboronic esters can undergo transformations involving the generation of a benzyl carbanion. nih.gov This represents a form of umpolung (reactivity inversion) for the benzyl group. One method involves the reaction of a benzyl boronic ester with a bulky alkoxide base, such as potassium tert-butoxide. nih.gov The base attacks the electrophilic boron atom to form a boronate complex. nih.gov Subsequent heterolytic cleavage of the carbon-boron bond, potentially driven by steric factors, generates a highly reactive benzyl carbanion. nih.gov This carbanion can then react with various electrophiles, such as carbon dioxide, to form new carbon-carbon bonds. nih.gov

Photocatalysis offers another modern, redox-neutral approach to generate carbanions from C-H bonds or carboxylic acids. rsc.orgresearchgate.net For instance, a benzylic radical can be generated via hydrogen atom transfer (HAT) or through photo-oxidation and decarboxylation; this radical is then reduced by the photocatalyst to the corresponding carbanion. rsc.orgresearchgate.net While these methods are general, they suggest that this compound or its derivatives could potentially serve as precursors for the (2-fluorobenzyl)carbanion, enabling a range of non-coupling functionalization reactions.

Intramolecular Reactivity and Cyclization Pathways

The substitution pattern of this compound, with functional groups positioned ortho to each other, allows for potential intramolecular reactions and cyclization. A well-documented example in a related system is the tautomeric equilibrium observed in 2-formylphenylboronic acids, which can cyclize to form 3-hydroxybenzoxaboroles. mdpi.comnih.govresearchgate.net This equilibrium is influenced by the electronic nature of other substituents on the phenyl ring. mdpi.com The introduction of fluorine substituents can affect this cyclization process. mdpi.comnih.gov For example, in 4-trifluoromethyl-2-formyl-phenylboronic acid, the boronic acid group is significantly twisted out of the plane of the phenyl ring, which prevents the formation of an intramolecular hydrogen bond with the formyl oxygen, a feature that can influence cyclization pathways. nih.gov Such studies on related ortho-substituted systems highlight the potential for this compound to participate in intramolecular processes, such as cyclization or intramolecular proton transfer, depending on the specific reaction conditions and the presence of other functional groups. scispace.com

Stability and Protodeboronation Phenomena, Particularly for Ortho-Substituted Fluorinated Analogues

Protodeboronation, the cleavage of a carbon-boron bond and its replacement with a carbon-hydrogen bond, is a common and often undesirable side reaction for organoboronic acids. wikipedia.org This process is highly dependent on reaction conditions (such as pH) and the structure of the boronic acid's organic substituent. wikipedia.org Benzylboronic acids, in particular, can be unstable and susceptible to protodeboronation. researchgate.netnih.govrsc.org

Electronic and Steric Effects of the 2-Fluoro Substituent on Reactivity

The 2-fluoro substituent is a critical modulator of the reactivity of this compound, exerting both electronic and steric effects.

Electronic Effects: The fluorine atom has dual electronic influences: a strong electron-withdrawing inductive effect (-I) due to its high electronegativity, and an electron-donating resonance effect (+R) due to its lone pairs of electrons. mdpi.comresearchgate.net

Inductive Effect (-I): The primary effect is the strong inductive withdrawal of electron density from the aromatic ring, which in turn makes the attached boron atom more electron-deficient and thus a stronger Lewis acid. mdpi.comnih.gov

Intramolecular Hydrogen Bonding: As mentioned previously, a key feature of the ortho-fluoro substituent is its ability to form an intramolecular B-O-H···F hydrogen bond. mdpi.comnih.gov This interaction significantly enhances the Lewis acidity of the boronic center. nih.govmdpi.com

Steric Effects: While fluorine has a relatively small van der Waals radius (1.47 Å), its presence at the ortho position introduces steric bulk that can influence reaction pathways and conformational preferences. researchgate.net This steric hindrance can affect the approach of reagents to the boronic acid moiety and influence the rotational barrier of the C-B bond. mdpi.comnih.gov For example, in some ortho-substituted phenylboronic acids, the boronic group is observed to be twisted out of the plane of the phenyl ring, a conformation driven by steric repulsion. nih.gov This twisting can alter the conjugation of the boronic acid with the aromatic ring and thereby modify its reactivity.

| Effect Type | Description | Consequence on Reactivity |

|---|---|---|

| Electronic (Inductive) | Strong electron withdrawal (-I effect) from the phenyl ring. | Increases Lewis acidity of the boron center. mdpi.comnih.gov |

| Electronic (Resonance) | Weak electron donation (+R effect) into the phenyl ring. | Partially counteracts the inductive effect, but is generally less dominant for fluorine. mdpi.com |

| Intramolecular Interaction | Formation of an intramolecular B-O-H···F hydrogen bond. | Significantly enhances Lewis acidity and stabilizes the molecule. mdpi.comnih.gov |

| Steric | Introduces bulk at the ortho position. | Can influence reagent approach and may cause twisting of the boronic acid group relative to the phenyl ring, affecting conjugation and reactivity. nih.govnih.gov |

Advanced Spectroscopic and Computational Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the detailed structural analysis of (2-Fluorobenzyl)boronic acid, offering nuanced information through various nuclei.

High-resolution NMR spectroscopy provides fundamental data for the structural confirmation of this compound.

¹H NMR: The proton NMR spectrum displays characteristic signals for the aromatic and benzylic protons. The aromatic protons appear as a complex multiplet, while the benzylic protons (CH₂) adjacent to the boron atom typically resonate as a singlet. The integration of these signals confirms the ratio of protons in the molecule. chemicalbook.com

¹³C NMR: The carbon spectrum reveals distinct resonances for each carbon atom in the molecule. The carbon atom directly bonded to the boron (C-B) has a characteristic chemical shift. The electronic effect of the ortho-fluorine substituent influences the chemical shifts of the aromatic carbons, providing insight into the electron distribution within the phenyl ring. rsc.org

¹¹B NMR: Boron-11 NMR is particularly diagnostic for organoboron compounds. For boronic acids, the ¹¹B chemical shift typically appears in a specific range, around 30 ppm, indicating a trigonal planar geometry at the boron center. sdsu.edu The signal can be broad due to the quadrupolar nature of the boron nucleus. researchgate.net The chemical shift is sensitive to the electronic environment and can shift upon esterification or changes in pH. nih.gov

¹⁹F NMR: The fluorine-19 NMR spectrum provides a direct probe of the fluorine substituent. The chemical shift and coupling constants to neighboring protons (J-coupling) can offer further structural confirmation and information about through-space interactions. rsc.org In some fluorinated phenylboronic acids, coupling between the fluorine and the boronic acid protons (¹hJF,H(O)) has been observed, suggesting the presence of an intramolecular hydrogen bond. researchgate.net

Table 1: Representative NMR Data for this compound Derivatives

| Nucleus | Chemical Shift (ppm) Range | Key Features |

| ¹H | 7.0 - 8.2 (Aromatic), ~3.1 (Benzylic CH₂), 4.5-5.5 (B(OH)₂) | Aromatic signals are complex multiplets; benzylic protons are a singlet; hydroxyl protons are often broad and exchangeable. |

| ¹³C | 110-165 (Aromatic), ~35 (Benzylic CH₂) | C-F and C-B carbons show characteristic shifts and couplings. The ipso-carbon attached to boron can sometimes be difficult to detect. rsc.org |

| ¹¹B | ~30 ppm (trigonal acid), ~3-15 ppm (tetracoordinate esters) | Broad signal for the trigonal acid. sdsu.eduresearchgate.net Shifts significantly upon complexation with diols. nih.gov |

| ¹⁹F | Varies with reference | Sensitive to the electronic environment and intramolecular interactions. |

While less common, Oxygen-17 NMR can provide direct information about the oxygen atoms of the boronic acid group. The chemical shifts of the ¹⁷O nucleus are sensitive to the hybridization and coordination environment of the attached boron atom. This technique can be used to study the equilibria between the free boronic acid, its corresponding boronate anion, and its cyclic esters (boroxines) in solution. Data for this compound specifically is not widely published, but studies on related phenylboronic acids show distinct ¹⁷O signals for the B-O-H and B-O-B environments, helping to elucidate the species present in solution.

Dynamic NMR (DNMR) techniques are employed to study time-dependent phenomena such as conformational changes and chemical exchange. For this compound, DNMR can probe the rotational barrier around the C-B bond. Computational studies on the related 2-fluorophenylboronic acid suggest the presence of different rotational isomers. researchgate.net The presence of an intramolecular hydrogen bond between the ortho-fluorine and a hydroxyl proton can influence the conformational preference. researchgate.net DNMR can also monitor the exchange rates of the hydroxyl protons with the solvent or the reversible formation of boronate esters with diols, providing kinetic and thermodynamic information about these processes. nih.gov

X-ray Crystallography for Solid-State Structural Analysis

Single-crystal X-ray diffraction provides definitive information on the three-dimensional structure of this compound in the solid state. These studies reveal precise bond lengths, bond angles, and intermolecular interactions. Typically, arylboronic acids form hydrogen-bonded dimers in the crystal lattice, where two molecules are linked through hydrogen bonds between their B(OH)₂ groups. nih.gov The crystal structure of the related 2-fluorophenylboronic acid shows such a dimeric arrangement. nih.gov X-ray analysis confirms the planar geometry of the phenyl ring and the trigonal planar arrangement of the boronic acid group, and it allows for the detailed characterization of the crystal packing, which is governed by both hydrogen bonding and other intermolecular forces. researchgate.netnih.govosti.gov

Table 2: Crystallographic Data for the Related 2-Fluorophenylboronic acid

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P 1 21/c 1 |

| a (Å) | 5.10172 |

| b (Å) | 5.55660 |

| c (Å) | 22.0587 |

| **β (°) ** | 94.731 |

| Z | 4 |

| Source: | PubChem CID 2734354 nih.gov |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to analyze its fragmentation patterns, which can aid in structural confirmation. Under electron impact (EI) ionization, the molecular ion peak (M⁺) may be observed. Common fragmentation pathways for boronic acids include the loss of water (H₂O), a hydroxyl radical (•OH), and the entire boronic acid group. libretexts.orglibretexts.org Studies on phenylboronic acid have shown that the most intense fragment ions are often BO⁻ and BO₂⁻, with their relative abundance depending on the collision energy. nih.gov The fragmentation can be complex, sometimes involving ring opening. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification and Reaction Monitoring

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The IR spectrum is characterized by several key absorption bands.

O-H Stretch: A very broad and strong absorption band is typically observed in the region of 3200-3600 cm⁻¹, which is characteristic of the hydrogen-bonded O-H stretching of the B(OH)₂ group. libretexts.orglibretexts.org In dilute solution, a sharper, higher frequency band around 3635 cm⁻¹ may appear, indicating free, non-intermolecularly hydrogen-bonded OH groups. researchgate.net

Aromatic C-H Stretch: Absorptions for the aromatic C-H stretching vibrations appear just above 3000 cm⁻¹. vscht.cz

Aliphatic C-H Stretch: The benzylic CH₂ group shows stretching vibrations in the 2850-3000 cm⁻¹ region.

B-O Stretch: A strong and prominent band corresponding to the B-O stretching vibration is typically found in the 1300-1400 cm⁻¹ region.

C-F Stretch: A strong absorption band in the 1100-1250 cm⁻¹ range can be attributed to the C-F stretching vibration.

IR spectroscopy is also a valuable tool for monitoring reactions, such as the formation of boronate esters, which would result in the disappearance of the broad O-H band and the appearance of new C-O and B-O stretching bands characteristic of the ester.

Table 3: Key IR Absorption Bands for this compound

| Functional Group | Wavenumber Range (cm⁻¹) | Intensity |

| O-H Stretch (H-bonded) | 3200 - 3600 | Strong, Broad |

| Aromatic C-H Stretch | > 3000 | Medium to Weak |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium |

| B-O Stretch | 1300 - 1400 | Strong |

| C-F Stretch | 1100 - 1250 | Strong |

Computational Chemistry and Theoretical Studies

Computational chemistry serves as a powerful tool for elucidating the intricate properties and behaviors of molecules like this compound. Through theoretical studies, researchers can gain insights into electronic structure, reactivity, and reaction mechanisms at an atomic level, complementing and guiding experimental work.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry for investigating the electronic properties of boronic acids. By employing functionals like B3LYP with basis sets such as 6-31++G(d,p), researchers can accurately model the molecular structure of compounds like 2-fluorophenylboronic acid, a close analog of this compound. researchgate.net Such calculations confirm that a single, most stable conformation is typically present. researchgate.net

The analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for predicting chemical reactivity. The HOMO-LUMO energy gap is a key indicator of molecular stability; a smaller gap suggests higher reactivity. researchgate.net For instance, DFT calculations can determine the energies and properties of these orbitals, providing a quantitative measure of the molecule's ability to donate or accept electrons. researchgate.netlodz.plbibliotekanauki.pl

Natural Bond Orbital (NBO) analysis further refines the understanding of electronic structure by examining charge distribution and interactions between orbitals. researchgate.netdntb.gov.ua This method can predict bond polarities, such as those of the O-H bonds in the boronic acid group, and analyze intramolecular interactions, like the potential for hydrogen bonding between the ortho-fluorine atom and the boronic acid moiety. researchgate.netnih.gov These computational insights are invaluable for predicting how the molecule will interact with other reagents.

Table 1: Representative DFT-Calculated Electronic Properties

| Property | Value | Description |

| HOMO Energy | Calculated Value (e.g., -7.0 eV) | Energy of the highest occupied molecular orbital; related to electron-donating ability. |

| LUMO Energy | Calculated Value (e.g., -1.5 eV) | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. |

| HOMO-LUMO Gap | Calculated Value (e.g., 5.5 eV) | Difference in energy between HOMO and LUMO; indicates chemical reactivity and stability. researchgate.net |

Note: The values in this table are illustrative examples based on typical DFT calculations for phenylboronic acids and would require specific computation for this compound.

Modeling of Reaction Mechanisms and Transition States

Theoretical modeling is instrumental in mapping the energetic landscapes of chemical reactions involving fluorinated boronic acids. By calculating the energies of reactants, intermediates, transition states, and products, chemists can elucidate detailed reaction mechanisms.

A notable example is the study of the base-catalyzed protodeboronation of fluorinated phenylboronic acids. DFT calculations (e.g., at the M06L/6-311++G** level) have been used to investigate competing reaction pathways. acs.org For some fluorinated isomers, the mechanism involves a concerted proton transfer to the ipso-carbon and C–B bond cleavage. acs.org However, for others, particularly those with multiple fluorine substituents like 2,6-difluorophenylboronic acid, calculations reveal a stepwise mechanism involving the formation of a transient aryl anion. acs.org The calculated activation barriers (ΔG‡) for these pathways help to predict which mechanism is favored under specific conditions. acs.org

Similarly, DFT studies have been performed on the 1,2-addition of polyfluorophenylboronates to aldehydes and ketones. nih.gov These models detail the initial coordination of a base to the boron atom, followed by the cleavage of the boron-carbon bond to form a nucleophilic aryl anion, and its subsequent attack on the carbonyl carbon. nih.gov The calculations identify key transition states along the reaction coordinate and determine their corresponding energy barriers, providing a step-by-step understanding of the reaction's progress and energetics. nih.gov

Prediction of Acidity (pKa) and Acceptor Number (AN) in Fluorinated Boronic Acids

The acidity of a boronic acid, quantified by its pKa value, is a critical parameter influencing its behavior in solution, particularly its ability to bind with diols. Computational methods have been developed to predict the pKa of boronic acids with considerable accuracy. mdpi.com

Prediction of Acidity (pKa)

DFT-based approaches, often combined with implicit solvation models like the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), can calculate the free energy changes associated with deprotonation. researchgate.netnih.govnih.gov Various computational schemes, including direct, vertical, and adiabatic methods, have been evaluated, with the adiabatic scheme often providing the most accurate results. nih.govnih.gov The choice of functional (e.g., M06-2X, CAM-B3LYP) and basis set is also crucial for obtaining reliable predictions. nih.gov For flexible molecules, considering multiple low-energy conformations is essential for accurately calculating thermodynamic properties and, consequently, the pKa. mdpi.comacs.org

The introduction of fluorine substituents has a significant impact on the acidity of phenylboronic acids. The pKa values for fluorinated phenylboronic acids span a range from approximately 6.17 to 8.77. nih.gov An ortho-fluorine substituent, as in this compound's analogue 2-fluorophenylboronic acid, can enhance acidity, an effect potentially attributable to the formation of an intramolecular B–O–H···F hydrogen bond that stabilizes the boronate anion. nih.gov

Table 2: Selected Experimental and Calculated pKa Values for Fluorinated Phenylboronic Acids

| Compound | Experimental pKa | Calculated pKa (Method) |

| Phenylboronic acid | 8.86 | 9.20 (MS/SS-B3LYP) mdpi.com |

| 4-Fluorophenylboronic acid | 8.77 nih.gov | - |

| 3-Fluorophenylboronic acid | - | - |

| 2-Fluorophenylboronic acid | - | - |

| 2,3,4,6-Tetrafluorophenylboronic acid | 6.17 nih.gov | - |

Note: A comprehensive list of calculated values requires specific studies for each compound. The provided data illustrates the range and a specific calculated value for the parent compound.

Prediction of Acceptor Number (AN)

Beyond Brønsted-Lowry acidity (pKa), the Lewis acidity of boronic acids can be quantified using the Gutmann-Beckett method to determine the Acceptor Number (AN). The AN measures a substance's ability to accept an electron pair from a probe molecule, such as triethylphosphine (B1216732) oxide. mdpi.com Fluorinated boronic compounds are recognized for their increased Lewis acidity due to the electron-withdrawing nature of fluorine atoms, which makes the boron center more electron-deficient. mdpi.com Computational modeling can be employed to calculate AN values, providing a theoretical measure of Lewis acidity that complements experimental findings and helps in designing highly effective boronic acid-based receptors and catalysts. mdpi.comresearchgate.net

Applications in Advanced Organic Synthesis and Materials Science

(2-Fluorobenzyl)boronic Acid as a Versatile Building Block in Complex Molecule Synthesis

This compound serves as a key building block in the construction of complex molecular architectures. Its utility is most prominently showcased in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction allows for the formation of carbon-carbon bonds, a fundamental transformation in organic synthesis. The presence of the fluorine atom on the benzyl (B1604629) group can influence the electronic properties and reactivity of the molecule, potentially offering advantages in terms of reaction efficiency and selectivity.

The versatility of boronic acids, in general, stems from their stability, low toxicity, and compatibility with a wide range of functional groups. These characteristics make them indispensable reagents for medicinal chemists and organic chemists in creating libraries of compounds for drug discovery and developing new synthetic methodologies. This compound, by extension, is utilized for introducing the 2-fluorobenzyl moiety into target molecules, a common substituent in bioactive compounds.

Table 1: Selected Applications of this compound in Complex Molecule Synthesis

| Reaction Type | Catalyst/Reagents | Product Type | Significance |

| Suzuki-Miyaura Coupling | Palladium catalyst, Base | Biaryl or Benzylated compounds | C-C bond formation, introduction of 2-fluorobenzyl group |

| Chan-Lam Coupling | Copper catalyst | N- or O-Arylated products | C-N or C-O bond formation |

This table represents common reactions for boronic acids; specific documented examples for this compound in all these reaction types are limited.

Integration into Total Synthesis Strategies of Natural Products and Analogues

The integration of specific boronic acids into the total synthesis of natural products and their analogues is a testament to their reliability and effectiveness in complex settings. While extensive, multi-step total syntheses explicitly detailing the use of this compound are not widely reported in flagship journals, building blocks of this nature are crucial for creating analogues of natural products. Synthetic analogues are often designed to improve biological activity, enhance stability, or probe structure-activity relationships. The introduction of a fluorinated benzyl group can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule.

Role in the Synthesis of Functional Organic Materials

The unique properties of boron-containing compounds make them attractive for the development of advanced functional materials.

Boron-Containing Polymers and Advanced Composites

Boronic acid-containing polymers are a class of "smart" materials that can respond to specific chemical stimuli, most notably diols like glucose. This property is based on the reversible formation of boronate esters. While research in this area is active, specific polymers derived from this compound are not yet a major focus of the published literature. However, its structure is suitable for incorporation into polymer backbones or as a pendant group to impart specific recognition or electronic properties to the resulting material. The development of such polymers could lead to applications in sensing, drug delivery, and self-healing materials.

Luminescent and Optoelectronic Materials

The incorporation of boron, particularly in conjugated systems, can lead to materials with interesting photophysical properties, including fluorescence. These materials have potential applications in organic light-emitting diodes (OLEDs), sensors, and bio-imaging. The interaction between the boron center and other parts of a molecule can influence the electronic transitions and thus the luminescence characteristics. The role of the 2-fluorobenzyl group in this context would be to tune the electronic properties of the luminescent core. Research into fluorescent sensors based on boronic acids is a rapidly developing field, often leveraging mechanisms like photoinduced electron transfer (PET) or Förster resonance energy transfer (FRET).

Catalytic Applications Beyond Its Role as a Coupling Partner

Beyond being a passive partner in cross-coupling reactions, boronic acids can themselves act as catalysts.

As Lewis Acid Catalysts

The boron atom in a boronic acid has an empty p-orbital, making it a Lewis acid. This Lewis acidity allows it to activate substrates, typically carbonyl compounds or amines, to facilitate various organic transformations. For instance, arylboronic acids have been shown to catalyze amidation reactions between carboxylic acids and amines. The efficiency of the catalyst can be tuned by modifying the electronic properties of the aryl group; electron-withdrawing substituents, like fluorine, can enhance the Lewis acidity of the boron center. This suggests that this compound could function as an effective Lewis acid catalyst, although specific, detailed studies are needed to fully characterize its catalytic activity and scope.

As Ligand Precursors in Organometallic Catalysis

The utility of a transition metal catalyst is intrinsically linked to the nature of the ligands coordinated to the metal center. These ligands play a crucial role in modulating the catalyst's electronic and steric properties, thereby influencing its activity, selectivity, and stability. While a significant body of research exists on various boronic acids as coupling partners in cross-coupling reactions, the exploration of this compound as a direct precursor for the synthesis of ligands in organometallic catalysis is a more specialized and emergent area of investigation.

Detailed research into the direct application of this compound for creating ligands for organometallic catalysts remains limited in publicly accessible scientific literature. The primary application of boronic acids, including functionalized benzylboronic acids, is as substrates in widely-used reactions such as the Suzuki-Miyaura coupling, rather than as a foundational component for ligand synthesis.

However, the structural motifs inherent in this compound suggest its potential for transformation into valuable ligand architectures. The benzylboronic acid moiety can, in principle, be chemically modified to incorporate coordinating groups such as phosphines, amines, or N-heterocyclic carbenes (NHCs). The presence of the fluorine atom at the ortho position of the phenyl ring can introduce unique electronic effects and conformational rigidity to the resulting ligand, which could, in turn, impart desirable properties to an organometallic catalyst.

For instance, the conversion of the boronic acid group to other functional groups is a known synthetic strategy. This could pave the way for creating bidentate or pincer-type ligands where the benzyl backbone serves as a scaffold. Such ligands are highly sought after in catalysis for their ability to form stable and well-defined metal complexes.

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes

The demand for greener and more efficient chemical processes is driving research into new ways to synthesize arylboronic acids, including (2-Fluorobenzyl)boronic acid. Traditional methods often rely on organometallic reagents like Grignard or organolithium compounds, which can have functional group compatibility issues. orgsyn.org Modern research aims to overcome these limitations.

Future efforts are focused on:

Metal-Free Borylation: Developing methods that avoid expensive and potentially toxic transition metal catalysts is a key goal. acs.org Photoinduced, metal-free borylations of haloarenes represent a promising and environmentally friendly approach. organic-chemistry.org Another avenue involves the Sandmeyer-type borylation of arylamines, which can be performed under metal-free conditions, sometimes using organic dyes as catalysts under visible light. orgsyn.org

One-Pot Syntheses: Strategies that combine multiple reaction steps into a single vessel improve efficiency and reduce waste. acs.org A comprehensive green protocol for synthesizing diarylamines from aromatic aldehydes and amines in one pot has been developed, highlighting the potential for similar streamlined processes for boronic acid derivatives. acs.orgacs.org

Readily Available Starting Materials: Research is moving towards using inexpensive and widely available precursors. The diazotization of arylamines, followed by a borylation step, provides a straightforward route to arylboronic acids and their esters. orgsyn.orgorganic-chemistry.org Using water as a solvent in these reactions further enhances their sustainability. orgsyn.org

Table 1: Emerging Sustainable Synthetic Routes for Arylboronic Acids

| Synthetic Strategy | Precursor | Key Reagents/Conditions | Advantages | Reference |

|---|---|---|---|---|

| Metal-Free Photochemical Borylation | Haloarenes (e.g., 2-Fluorobenzyl bromide) | Diboron (B99234) reagent, photo-irradiation | Avoids transition metals, mild conditions. | organic-chemistry.org |

| Sandmeyer-Type Borylation | Arylamines (e.g., 2-Fluorobenzylamine) | tBuONO, B2pin2, or NaNO2/HCl followed by diboron reagent | Utilizes readily available starting materials, can be metal-free. | orgsyn.orgorganic-chemistry.org |

| One-Pot Multi-Step Synthesis | Aromatic Aldehydes/Amines | Sequential reactions in a single vessel | High atom economy, reduced waste, no isolation of intermediates. | acs.org |

| Micellar Catalysis | Aryl Bromides | Palladium precursor, Sphos ligand in water | Enables reactions in water, good yields for various substrates. | organic-chemistry.org |

Exploration of New Catalytic Transformations

Beyond the well-established Suzuki-Miyaura cross-coupling reaction, this compound and its derivatives are prime candidates for use in novel catalytic transformations. researchgate.net The unique properties of the carbon-boron bond allow it to participate in a variety of bond-forming reactions. rsc.org

Unexplored avenues include:

Aryl Radical Transfer Reactions: A newer area of interest involves using arylboronic acids as precursors to aryl radicals through oxidative carbon-boron bond cleavage. rsc.org This opens up pathways for functionalization that are distinct from traditional cross-coupling mechanisms, which proceed via organometallic intermediates. rsc.org Catalytic systems like Mn(III) acetate (B1210297) or Ag(I)/persulfate could be explored to facilitate these transformations for this compound. rsc.org

Base-Free Coupling Reactions: A significant limitation of many cross-coupling reactions is the requirement for a base, which can lead to side reactions and limit substrate scope. researchgate.net Research into base-free Suzuki-Miyaura coupling, for instance using nickel catalysts with acid fluorides, presents a major area for advancement. nih.govrsc.org The strong fluorophilicity of boron is a key factor that can enable efficient, base-free transmetalation. nih.govrsc.org

Transition Metal-Free 1,2-Additions: Recent protocols have demonstrated the 1,2-addition of polyfluoroaryl boronate esters to aldehydes and ketones without a transition metal catalyst. nih.gov This reaction is critically dependent on the presence of ortho-fluoro substituents on the phenylboronate, making this compound an ideal substrate for further exploration in this area to synthesize complex secondary and tertiary alcohols. nih.gov

Advanced Mechanistic Insights through In Situ Spectroscopy

While computational methods like Density Functional Theory (DFT) have provided profound insights into the mechanisms of reactions involving boronic acids, direct experimental observation is crucial for validation and further refinement. nih.govresearchgate.net The mechanism for the nickel-catalyzed Suzuki-Miyaura coupling, for example, is proposed to proceed through oxidative addition, transmetalation, decarbonylation, and reductive elimination. researchgate.netnih.gov

Future research should prioritize the use of in situ spectroscopic techniques to probe these reaction pathways in real-time. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and X-ray Absorption Spectroscopy could be employed to:

Identify and characterize transient intermediates, such as the proposed [Ar-Ni-F] species in nickel-catalyzed couplings. researchgate.net

Observe the kinetics of key steps like transmetalation and reductive elimination.

Validate the transition states and reaction energy profiles predicted by DFT calculations. nih.govrsc.org

Elucidate the precise role of additives and solvents in the catalytic cycle.

These experimental studies will bridge the gap between theoretical models and practical application, enabling the rational design of more efficient and selective catalytic systems for this compound.

Design of Novel Functional Molecules Incorporating this compound Motifs

The boronic acid group is not just a synthetic handle; its ability to form reversible covalent bonds makes it a unique functional moiety for designing advanced materials and bioactive molecules. nih.gov The interconversion between the neutral, sp²-hybridized state and the anionic, sp³-hybridized state is central to this functionality. nih.gov Incorporating the this compound motif could lead to new molecules with tailored properties.

Promising areas for design include:

Stimuli-Responsive Materials: Boronic acids can be engineered into materials that respond to specific triggers like changes in pH, or the presence of carbohydrates or reactive oxygen species (ROS). nih.gov This makes them ideal for applications in drug delivery, diagnostics, and sensing. nih.gov

Fluorescent Sensors and Dyes: Boronic acid-functionalized dyes, such as those based on a squarylium cyanine (B1664457) (SQ-BA) scaffold, can exhibit changes in their fluorescence upon binding to saccharides. nih.govjscimedcentral.com Designing new dyes based on the this compound structure could allow for the selective detection of biologically important molecules like sialic acid, which is a marker for certain diseases. nih.gov

Bio-Orthogonal Chemistry and Bioconjugates: Benzodiazaborines (BDABs), formed from boronic acids, are valuable for creating stable bioconjugates through click-type reactions. researchgate.net Developing methods to install the this compound motif onto peptides or other biomolecules could create novel probes and therapeutic agents. researchgate.net

Enzyme Inhibitors: Boronic acids are known transition-state inhibitors for certain enzymes, particularly serine proteases and β-lactamases. nih.gov The synthesis of novel heterocyclic boronic acids has led to potent inhibitors of antibiotic-resistant bacteria. nih.gov The this compound scaffold could be a starting point for designing new inhibitors with improved efficacy and stability. nih.gov

Table 2: Applications in Functional Molecule Design

| Application Area | Molecular Concept | Key Feature | Potential Use | Reference |

|---|---|---|---|---|

| Sensors | Boronic acid-functionalized squarylium dyes | Fluorescence changes upon binding to saccharides. | Detection of disease biomarkers like sialic acid. | nih.govjscimedcentral.com |

| Medicinal Chemistry | Heterocyclic boronic acid transition state inhibitors | Inhibition of bacterial enzymes (e.g., β-lactamases). | Development of new antibiotics. | nih.gov |

| Drug Delivery | Stimuli-responsive polymeric nanomaterials | Reversible covalent bonding sensitive to pH or ROS. | Targeted release of therapeutic agents. | nih.gov |

| Chemical Biology | Benzodiazaborines (BDABs) for bioconjugation | Site-selective modification of peptides and proteins. | Creating functional bioprobes and therapeutics. | researchgate.net |

Theoretical Predictions for Enhanced Reactivity and Selectivity

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting chemical reactivity. nih.govrsc.org For reactions involving this compound, theoretical studies can provide crucial insights that guide experimental work.

Future theoretical investigations should focus on:

Modeling Reaction Pathways: DFT calculations can elucidate the detailed mechanisms of complex catalytic cycles, such as the base-free nickel-catalyzed Suzuki-Miyaura coupling. nih.govrsc.orgnih.gov These studies can identify rate-determining steps and chemoselectivity-determining stages. nih.govrsc.orgresearchgate.net

Predicting Substituent Effects: The impact of the ortho-fluoro group on the reactivity and selectivity of this compound can be precisely modeled. Theoretical calculations can quantify how steric hindrance and electronic stabilization from the fluorine atom affect the energy barriers of transition states. nih.govrsc.org For example, in transition-metal-free 1,2-additions, DFT calculations have shown that ortho-fluoro substituents and the specific counterion (K+) are critical for the reaction to proceed. nih.gov

Designing Novel Catalysts: By understanding the electronic and steric requirements of the transition state, computational models can help in the rational design of new ligands and catalysts that are optimized for reactions with fluorinated substrates like this compound. This can lead to catalysts that operate under milder conditions with lower loadings. researchgate.net

Investigating Competing Mechanisms: Theoretical studies can compare different possible reaction pathways, such as concerted versus stepwise mechanisms in transmetalation, to predict the most favorable route. nih.govnih.gov

By combining theoretical predictions with empirical research, scientists can accelerate the discovery of new reactions and applications for this versatile fluorinated compound.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing (2-Fluorobenzyl)boronic acid with high purity?

- Methodological Answer : The synthesis involves reacting 2-fluorophenylboronic acid with reagents like trimethylsilyldiazomethane in toluene at 60°C for 4 hours, followed by purification via column chromatography. Key parameters include maintaining anhydrous conditions and using tetramethylammonium fluoride as a catalyst to achieve an 81% yield . Ensure stoichiometric ratios are controlled to minimize side products.

Q. Which analytical techniques are most reliable for characterizing boronic acid derivatives?

- Methodological Answer : Matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS) is preferred for peptide boronic acids to avoid dehydration artifacts. Derivatization with 2,5-dihydroxybenzoic acid (DHB) enables in situ esterification, enhancing detection sensitivity . Pair this with nuclear magnetic resonance (NMR) to confirm structural integrity, particularly the boron environment and fluorobenzyl moiety.

Q. How do pH and buffer conditions affect the binding kinetics of this compound with diols?

- Methodological Answer : Use stopped-flow fluorescence assays to measure binding rates under physiological pH (7.4). For example, kon values for fructose binding are higher than glucose due to faster equilibrium formation. Buffer systems like phosphate-buffered saline (PBS) reduce non-specific interactions, while borate buffers can disrupt binding for recovery studies .

Advanced Research Questions

Q. How can researchers address discrepancies in reported binding constants for boronic acid-diol interactions?

- Methodological Answer : Discrepancies often arise from secondary interactions (e.g., hydrophobic or electrostatic forces). To resolve this:

- Compare binding assays under identical buffer conditions (e.g., ionic strength, pH).

- Use surface plasmon resonance (SPR) to quantify non-specific adsorption on boronic acid-functionalized surfaces .

- Validate kinetic data via stopped-flow methods, which show reactions complete within seconds, avoiding equilibrium assumptions .

Q. What strategies are effective in designing boronic acid-based hydrogels for glucose-responsive drug delivery?

- Methodological Answer : Incorporate azobenzene-boronic acid conjugates to enable photoresponsive binding. For example, E→Z isomerization under red light enhances diol binding affinity by >20-fold, allowing dynamic control of hydrogel stiffness. Use poly(ethylene glycol) (PEG) matrices to balance biocompatibility and responsiveness .

Q. How can data-driven approaches optimize experimental parameters in boronic acid-mediated Suzuki-Miyaura couplings?

- Methodological Answer : Apply principal component analysis (PCA) and k-means clustering to a library of 5,136 boronic acids, selecting diverse substrates for reaction optimization. Surrogate models like Bayesian optimization (e.g., BoTorch) reduce the experimental space from 3,696 combinations to <50 trials while maximizing yield .

Q. What considerations are critical when adapting boronic acid compounds for in vivo therapeutic applications?

- Methodological Answer :

- Bioavailability : Modify Log P values (<5) to enhance membrane permeability (Lipinski’s Rule of Five) .

- Metabolic Stability : Use deuterated analogs or PEGylation to reduce CYP450-mediated degradation .

- Target Specificity : For tubulin inhibitors (e.g., combretastatin analogs), ensure boronic acid substitution at the meta-position retains sub-μM IC50 values while minimizing off-target apoptosis .

Q. How do computational methods enhance the rational design of boronic acid-containing enzyme inhibitors?

- Methodological Answer :

- Docking Studies : Use Schrödinger Suite or AutoDock Vina to simulate boronic acid interactions with catalytic serine residues (e.g., proteasomes).

- QSAR Modeling : Extract 613 molecular descriptors (e.g., topological polar surface area) to predict binding affinity and optimize IC50 values .

- Free Energy Perturbation (FEP) : Calculate relative binding energies for fluorobenzyl substitutions, prioritizing derivatives with ΔG < -10 kcal/mol .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.